3-(4-Chloro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
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Overview
Description
3-(4-Chloro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired triazine compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
3-(4-Chloro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and resins.
2,4-Diamino-6-phenyl-1,3,5-triazine: Explored for its anticancer properties.
2,4,6-Triphenyl-1,3,5-triazine: Used in the development of photostable materials.
Uniqueness
3-(4-Chloro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and phenyl group on the triazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12ClN3S |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C15H12ClN3S/c16-12-6-8-13(9-7-12)19-10-17-14(18-15(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,20) |
InChI Key |
WDLGORJQXRPGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C(NC(=S)N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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